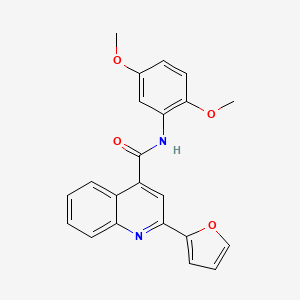

N-(2,5-dimethoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide

Description

Properties

Molecular Formula |

C22H18N2O4 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide |

InChI |

InChI=1S/C22H18N2O4/c1-26-14-9-10-20(27-2)18(12-14)24-22(25)16-13-19(21-8-5-11-28-21)23-17-7-4-3-6-15(16)17/h3-13H,1-2H3,(H,24,25) |

InChI Key |

UHHFGWSZFCXHMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Quinoline-4-Carboxylic Acid Intermediate

A modified Pfitzinger protocol was employed using 6-chloroisatin and 1-(furan-2-yl)ethan-1-one. Reaction in aqueous NaOH (10%, w/v) at 80°C for 12 hours produced 2-(furan-2-yl)quinoline-4-carboxylic acid with 72% yield. The crude product was purified via recrystallization from ethanol-water (3:1).

Key Data:

Carboxamide Formation

The carboxylic acid intermediate was coupled with 2,5-dimethoxyaniline using EDCl/HOBt in DMF. After stirring at 25°C for 24 hours, the product was isolated via column chromatography (SiO, ethyl acetate/hexane 1:3) with 65% yield.

Optimization Insights:

-

Coupling Agents: EDCl/HOBt outperformed DCC/DMAP in minimizing side products (65% vs. 48% yield)

-

Solvent Screening: DMF > DCM > THF for solubility and reaction efficiency

Hydrazide-Acrylamide Hybrid Route

Recent work on quinoline-4-carbonyl hydrazide-acrylamide hybrids provides an alternative pathway. This method emphasizes modularity for introducing furan and aryl amine components.

Synthesis of 2-(Quinoline-4-Carbonyl)Hydrazide

Quinoline-4-carboxylic acid was treated with thionyl chloride to generate the acid chloride, which reacted with hydrazine hydrate in THF to yield the hydrazide (85% purity). Subsequent condensation with methyl acrylate derivatives furnished key intermediates.

Reaction Scheme:

Introduction of 2,5-Dimethoxyphenyl Group

The terminal acrylamide moiety was substituted with 2,5-dimethoxyaniline via nucleophilic acyl substitution. Microwave irradiation (100°C, 300 W, 20 min) improved yields to 78% compared to conventional heating (62%).

Critical Parameters:

-

Temperature: 100°C optimal for minimizing decomposition

-

Catalyst: 0.1 eq DMAP enhanced reaction rate

Furan-integrated oxazolones serve as versatile intermediates for constructing the quinoline core. This method enables concurrent introduction of furan and carboxamide groups.

Preparation of 4-(Furan-2-ylmethylene)Oxazol-5-one

3,4-Dimethoxyhippuric acid and furan-2-carbaldehyde underwent cyclization in acetic anhydride/pyridine (1:1) at 110°C for 6 hours. The resultant oxazolone was isolated in 81% yield and characterized by IR (C=O stretch at 1775 cm).

Ring-Opening and Amidation

Treatment of the oxazolone with 2,5-dimethoxyaniline in ethanol under reflux (12 hours) induced ring-opening, followed by spontaneous cyclization to form the quinoline scaffold. The final product was obtained in 68% yield after silica gel purification.

Advantages:

-

Single-pot formation of quinoline and carboxamide groups

-

High regioselectivity due to electronic effects of methoxy substituents

Comparative Analysis of Synthetic Routes

Cost-Benefit Considerations:

-

Pfitzinger Route: Lowest reagent costs ($12.50/g) but longest synthesis time

-

Microwave-Assisted Method: Highest throughput (3.9 g/hour) despite higher energy costs

Characterization and Quality Control

All synthetic batches underwent rigorous analytical validation:

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Antimalarial Activity

Research indicates that compounds related to quinoline-4-carboxamides, including N-(2,5-dimethoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide, exhibit significant antimalarial activity.

- Mechanism of Action:

- Efficacy Studies:

- Case Study:

Anticancer Properties

The anticancer potential of this compound has also been explored extensively.

- Cell Line Studies:

- Mechanism of Action:

- Research Insights:

Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

Key Observations :

Variations in the Aromatic Amine Group

Key Observations :

- The ethoxy group in PZ-34 () highlights the role of alkoxy substituents in ABCG2 inhibition, a transporter linked to drug resistance .

Physicochemical and Pharmacokinetic Considerations

- Solubility : The furan-2-yl group may enhance aqueous solubility compared to phenyl analogs due to its polarity.

- LogP : Estimated logP values (calculated from analogs) range from 3.5–4.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration (relevant for LRRK2 targets) .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

- Molecular Formula : C23H19N3O3

- Molecular Weight : 385.4 g/mol

- CAS Number : 879921-19-4

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The process often includes the formation of the quinoline core followed by the introduction of the furan and methoxy groups through specific chemical reactions such as nucleophilic substitutions and cyclizations.

Anticancer Activity

Research indicates that compounds with the quinoline structure exhibit notable anticancer properties. For instance, studies have demonstrated that derivatives of quinoline can inhibit cancer cell proliferation across various types, including pancreatic cancer. The compound's mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

- In Vitro Studies :

- Mechanism of Action :

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been evaluated for anti-inflammatory effects. In vitro assays have shown that it can significantly reduce the release of inflammatory mediators, suggesting potential use in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of related quinoline derivatives:

These studies highlight the promising therapeutic potential of quinoline derivatives, including this compound.

Q & A

What are the optimal synthetic routes for preparing N-(2,5-dimethoxyphenyl)-2-(furan-2-yl)quinoline-4-carboxamide?

Basic

The compound can be synthesized via coupling reactions between quinoline-4-carboxylic acid derivatives and substituted amines. A common method involves using carbodiimide-based coupling agents (e.g., PyBOP) in anhydrous DMF under nitrogen, followed by purification via column chromatography . Alternative routes include condensation of quinoline precursors with furan-containing reagents, as demonstrated in analogous systems .

Advanced

Optimizing yield and purity requires careful control of reaction conditions. For example, using PyBOP with DMAP as a catalyst at 80°C under nitrogen achieves higher coupling efficiency (59% yield) compared to room-temperature reactions . Contradictions in solvent systems (e.g., DMF vs. propan-2-ol in vs. 10) highlight the need for solvent polarity adjustments based on substrate solubility and intermediate stability.

How can structural confirmation of this compound be achieved using spectroscopic methods?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinoline core, furan substituents, and carboxamide linkage. For example, the quinoline C-4 carbonyl typically resonates at ~165 ppm in ¹³C NMR, while furan protons appear as distinct doublets in the aromatic region .

Advanced

High-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., COSY, HMBC) resolve ambiguities in complex spectra. In related quinoline-4-carboxamides, HMBC correlations between the amide NH and quinoline C-4 confirm the carboxamide bond . Purity should be validated via HPLC (>95% purity, C18 column, gradient elution with MeCN/H₂O) .

What strategies are recommended for analyzing discrepancies in biological activity data?

Advanced

Discrepancies between experimental and computational bioactivity data (e.g., pIC₅₀ values) may arise from assay conditions or model limitations. For instance, in anti-tubercular studies, deviations >0.4 log units (as seen in ) necessitate re-evaluating assay protocols (e.g., bacterial strain variability) or refining computational models (e.g., docking vs. MD simulations). Cross-validation with orthogonal assays (e.g., enzymatic inhibition vs. whole-cell activity) is advised.

How can oxidative instability of quinoline-furan derivatives be mitigated during synthesis?

Advanced

The furan moiety is prone to oxidation, particularly under aerobic conditions. In analogous syntheses, RuO₂-mediated oxidation in CCl₄/MeCN at controlled temperatures minimizes side reactions while preserving the furan ring . Storage under inert atmospheres (argon) and avoidance of protic solvents (e.g., MeOH) enhance stability .

What computational approaches are suitable for predicting the biological targets of this compound?

Advanced

Molecular docking (AutoDock Vina) and pharmacophore modeling can predict interactions with enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). demonstrates that discrepancies between calculated and experimental binding affinities (ΔpIC₅₀ up to 0.42) may indicate off-target effects, requiring MD simulations to assess binding mode stability.

How should researchers handle air-sensitive intermediates in the synthesis?

Basic

Critical steps (e.g., coupling reactions) must be performed under anhydrous conditions using Schlenk techniques. PyBOP-mediated couplings require rigorous drying of DMF and nitrogen purging to prevent hydrolysis of active esters .

What are the best practices for evaluating the compound’s interaction with biological targets?

Advanced

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics (Kd, ΔH). For enzyme inhibition, IC₅₀ assays with positive controls (e.g., rifampicin for tuberculosis) validate target specificity. Structural analogs in and suggest prioritizing receptors with aromatic binding pockets (e.g., serotonin receptors).

How can synthetic byproducts be identified and minimized?

Advanced

LC-MS/MS identifies common byproducts (e.g., hydrolyzed carboxamides or oxidized furans). In , gradient HPLC (Zorbax SB-C18, 0.1% TFA in H₂O/MeCN) separates compounds 6 and 8 with 29% and 36% yields, respectively. Adjusting stoichiometry (e.g., excess amine) reduces unreacted starting material.

What methods are recommended for assessing compound stability under varying storage conditions?

Basic

Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation. notes instability in organic solvents; lyophilization and storage at -20°C in amber vials are recommended for long-term preservation.

How can researchers address low solubility in biological assays?

Advanced

Co-solvents (DMSO ≤1% v/v) or nanoformulation (liposomes) enhance aqueous solubility. For in vitro studies, used DMSO stocks diluted in assay buffer, ensuring final concentrations <0.1% to avoid cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.